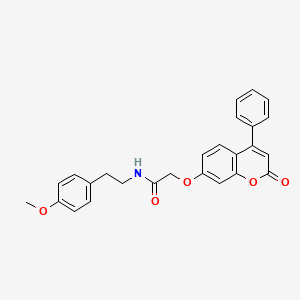

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Description

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin derivative featuring a 4-phenyl-substituted coumarin core linked via an ether-oxygen to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methoxyphenethyl group.

Coumarins are well-documented for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The introduction of methoxy and phenyl groups may enhance lipophilicity and receptor-binding interactions, as seen in structurally related compounds .

Properties

Molecular Formula |

C26H23NO5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |

InChI |

InChI=1S/C26H23NO5/c1-30-20-9-7-18(8-10-20)13-14-27-25(28)17-31-21-11-12-22-23(19-5-3-2-4-6-19)16-26(29)32-24(22)15-21/h2-12,15-16H,13-14,17H2,1H3,(H,27,28) |

InChI Key |

WXSXQIBMMHKWOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 2-oxo-4-phenyl-2H-chromen-7-ol.

Formation of Acetamide: The 4-methoxyphenethylamine is reacted with acetic anhydride to form the corresponding acetamide.

Coupling Reaction: The acetamide derivative is then coupled with 2-oxo-4-phenyl-2H-chromen-7-ol under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: As a lead compound for the development of new therapeutic agents.

Industry: In the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common coumarin-acetamide backbone with several derivatives reported in the evidence. Key structural variations lie in the substituents on the acetamide nitrogen and the coumarin core:

Key Observations :

- Anti-inflammatory Activity : The chloro-phenyl derivative demonstrates that electron-withdrawing groups (e.g., Cl) and aromatic rings enhance anti-inflammatory effects, possibly via COX-2 inhibition.

- Anticancer Potential: Derivatives with bulky substituents (e.g., 4-chlorobenzyl ) show improved anticancer activity, likely due to increased membrane permeability or target specificity.

- Synthetic Flexibility : The Schotten-Baumann reaction is widely employed for amide bond formation in coumarin derivatives , suggesting the target compound could be synthesized similarly using 4-methoxyphenethylamine and the appropriate acyl chloride.

Biological Activity

N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 4-methoxyphenethylamine and a derivative of 2-oxo-4-phenylchromen, facilitated by acetic anhydride or acetyl chloride. The structure is characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.

- Antioxidant Properties : It demonstrates significant free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast and lung cancer lines, through the activation of caspase pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Pathways : The compound modulates signaling pathways like NF-kB and MAPK, which are critical in inflammatory responses and cell survival.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against tested strains, indicating potent antimicrobial properties.

-

Study on Antioxidant Activity :

- Objective : To assess the free radical scavenging capacity.

- Method : DPPH assay was utilized.

- Results : The compound exhibited a high percentage inhibition of DPPH radicals, comparable to standard antioxidants like ascorbic acid.

-

Study on Anti-inflammatory Effects :

- Objective : To determine the anti-inflammatory potential in a murine model.

- Method : Administration of the compound followed by measurement of cytokine levels.

- Results : Marked reduction in TNF-alpha and IL-6 levels was observed, supporting its use in inflammatory disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial | Antioxidant | Anti-inflammatory | Anticancer |

|---|---|---|---|---|

| N-(4-methoxyphenethyl)-2... | Yes | Yes | Yes | Yes |

| Compound A | Yes | Moderate | Yes | No |

| Compound B | No | High | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.